
Sulfometuron
Vue d'ensemble
Description
Sulfometuron methyl is an organic compound used as a herbicide . It is classified as a sulfonylurea and functions by inhibiting the acetolactate synthase enzyme, which catalyzes the first step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine .
Molecular Structure Analysis
The molecular structure of Sulfometuron methyl can be found in various chemical databases . The molecular formula is C15H16N4O5S and the molar mass is 364.37634 g/mol .Chemical Reactions Analysis
Sulfometuron-methyl’s behavior in soils has been studied, with the speed of the sorption reaction altering the bioavailability of the herbicide in the soil, and consequently, the transport and transformation processes of the molecule in the environment .Physical And Chemical Properties Analysis
Sulfometuron methyl is a white solid with a density of 1.48 g/cm³ and a melting point of 202°C . It has moderate water solubility (244 mg/L) and a dissociation constant (pKa) of 5.2 .Applications De Recherche Scientifique
Soil Behavior Analysis
Sulfometuron-methyl’s behavior in soils has been studied using multivariate analysis . The environmental fate of herbicides in soils depends on the interactions between them. The sorption and desorption coefficients of sulfometuron-methyl in soils were calculated by the Freundlich equation . This research helps in understanding the properties that affect herbicides’ mobility .
Risk Assessment for Contamination
Research has been conducted to evaluate the potential risk for contamination of sulfometuron-methyl for safe applications . An alternative to estimating the potential for contamination of herbicides is to know the mechanisms that maintain these molecules in the soil .
Sorption Kinetics in Different Soils
The sorption kinetics of sulfometuron-methyl was evaluated in different Brazilian soils in which sugarcane is grown . The sorption speed was carried out by the batch equilibrium method . The results demonstrate that the sorption speed of sulfometuron-methyl varies between soils .
Impact of Soil Properties on Sorption
The properties of cation exchange capacity (CEC), soil hydrogenionic potential (pH), and total organic carbon (TOC) affected the sorption kinetics of sulfometuron-methyl . The pH showed a negative correlation with the maximum adsorption capacity at equilibrium, while TOC and CEC positively correlated with the maximum adsorption .
Weed Control in Agriculture
Sulfometuron-methyl is an herbicide used in Brazil in a mixture with diuron and hexazinone for the pre-emergence control of weeds in sugarcane crop . It is recommended for pre-emergence control of annual and perennial broadleaf and grass weeds .
Use as a Growth Regulator
Sulfometuron-methyl is recommended as a sugarcane growth regulator when used alone . It acts by inhibiting the enzyme acetolactate synthase (ALS), causing cell division inhibition and the synthesis of amino acids .
Mécanisme D'action
Target of Action
Sulfometuron primarily targets the enzyme acetolactate synthase (ALS) . This enzyme plays a crucial role in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine .
Mode of Action
Sulfometuron interacts with its target, ALS, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to a halt in cell division and the synthesis of amino acids .
Biochemical Pathways
The primary biochemical pathway affected by Sulfometuron is the biosynthesis of branched-chain amino acids . By inhibiting ALS, Sulfometuron disrupts the first step in this pathway, leading to a deficiency of these essential amino acids .
Pharmacokinetics
The pharmacokinetics of Sulfometuron, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are influenced by various factors. For instance, the sorption and desorption coefficients of Sulfometuron in soils were calculated by the Freundlich equation . The sorption of Sulfometuron varies among different soil groups, affecting its bioavailability .
Result of Action
The inhibition of ALS by Sulfometuron results in a halt in cell division and the synthesis of amino acids . This leads to the death of the targeted plants, making Sulfometuron an effective herbicide .
Action Environment
The action, efficacy, and stability of Sulfometuron are influenced by various environmental factors. For instance, the sorption and desorption of Sulfometuron in soils can be affected by the physical-chemical attributes of the soil . Factors such as total organic carbon, cation exchange capacity, and pH can influence the mobility and bioavailability of Sulfometuron . Therefore, understanding these interactions can help optimize the use of Sulfometuron and minimize the risk of environmental contamination .
Safety and Hazards
Orientations Futures
The environmental fate of herbicides like Sulfometuron in soils depends on the interactions between them . Multivariate analysis can support studies on herbicides’ behavior in the soil to interpret better the properties that affect herbicides’ mobility . This could lead to improved usage practices for individual species and site factors .
Propriétés
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S/c1-8-7-9(2)16-13(15-8)17-14(21)18-24(22,23)11-6-4-3-5-10(11)12(19)20/h3-7H,1-2H3,(H,19,20)(H2,15,16,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMKKCQHDROFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225213 | |
| Record name | 2-(3-(4,6-Dimethylpyrimidin-2-yl)ureidosulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfometuron | |
CAS RN |
74223-56-6 | |
| Record name | Sulfometuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74223-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfometuron [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074223566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-(4,6-Dimethylpyrimidin-2-yl)ureidosulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFOMETURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/031E04UF2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Propanedione, 1-[4-(1-methylethyl)phenyl]-3-phenyl-](/img/structure/B1207770.png)
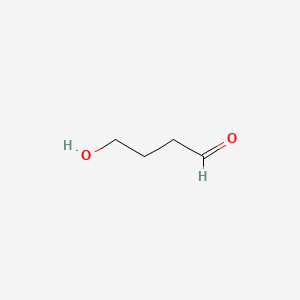
![5,10-Dihydroindeno[1,2-b]indole](/img/structure/B1207775.png)
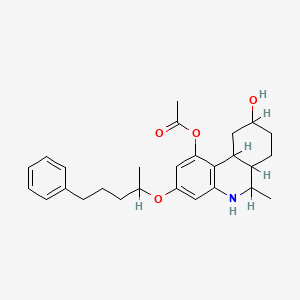

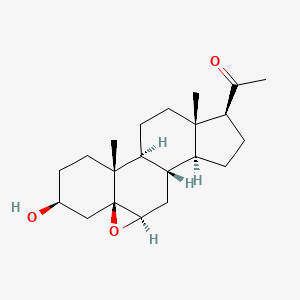

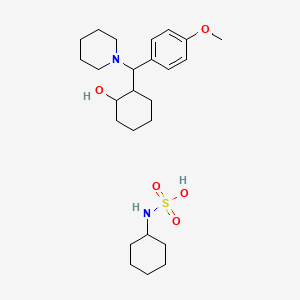
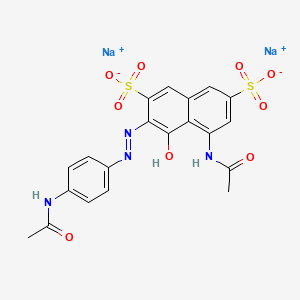
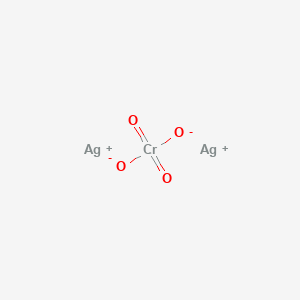
![3-Bicyclo[3.2.1]octanyl 3-hydroxy-2-phenyl-propanoate](/img/structure/B1207787.png)


